molecular formula C17H28N6O3 B2565632 7-(2-ethoxyethyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione CAS No. 851941-29-2

7-(2-ethoxyethyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2565632
CAS RN: 851941-29-2
M. Wt: 364.45
InChI Key: NNWDXFNELDPXFB-UHFFFAOYSA-N
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Description

The compound “7-(2-ethoxyethyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione” is a chemical substance with the molecular formula C15H24N6O3 . It is offered by Benchchem for CAS No. 887030-48-0.


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 24 hydrogen atoms, 6 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 336.389 Da, and the monoisotopic mass is 336.190979 Da .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

The compound has been studied for its analgesic and anti-inflammatory properties. Research indicates that derivatives of the purine-2,6-dione, similar in structure to the compound , exhibit significant analgesic activity. These derivatives are shown to be more effective than reference drugs in certain tests, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Psychotropic Activity

Further studies have been conducted to evaluate the psychotropic potential of similar compounds, specifically their ability to act as ligands for serotonin (5-HT) receptors. This research has led to the discovery of compounds with significant antidepressant and anxiolytic properties. These findings open avenues for the development of new psychotropic medications, emphasizing the importance of chemical diversification of purine-2,6-dione derivatives (Chłoń-Rzepa et al., 2013).

Receptor Affinity and Pharmacological Evaluation

In-depth pharmacological evaluations have identified certain derivatives as potent pre- and postsynaptic 5-HT(1A) receptor antagonists, showcasing their potential in treating conditions related to serotonin imbalance. This highlights the compound's relevance in neuroscience research, particularly in understanding and manipulating serotonin pathways for therapeutic purposes (Jurczyk et al., 2004).

properties

IUPAC Name

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O3/c1-5-26-11-10-23-13(12-22-8-6-19(2)7-9-22)18-15-14(23)16(24)21(4)17(25)20(15)3/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWDXFNELDPXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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